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Abstract

JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan
Receptor C (RORC), also known as RORyt. As a key transcription factor driving the
differentiation of pro-inflammatory Th17 cells, RORC has emerged as a promising therapeutic
target for a range of autoimmune and inflammatory diseases. This technical guide provides a
comprehensive overview of the discovery and preclinical development of JINJ-54119936,
detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental
methodologies employed in its characterization. All quantitative data are presented in
structured tables for clarity, and key biological pathways and experimental workflows are
visualized using diagrams.

Introduction

The T helper 17 (Th17) cell lineage, characterized by its production of pro-inflammatory
cytokines such as IL-17A, IL-17F, and IL-22, plays a critical role in the pathogenesis of
numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and multiple sclerosis.
[1] The differentiation and function of Th17 cells are governed by the master transcription
factor, RORC (Retinoic Acid-Related Orphan Receptor C), an immune cell-specific isoform of
RORYy.[1] The critical role of the IL-23/IL-17 axis in autoimmune inflammation has been
clinically validated by the success of biologic therapies targeting these cytokines.[1]
Consequently, the development of small molecule inhibitors of RORC has been a major focus
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of pharmaceutical research to provide an orally available therapeutic option for these
conditions. JNJ-54119936 has been identified as a chemical probe for RORC, demonstrating
potent inverse agonist activity.[1]

Discovery and Medicinal Chemistry

The discovery of INJ-54119936 was the result of a medicinal chemistry effort aimed at
identifying potent and selective RORC inverse agonists. The chemical structure of JINJ-
54119936 is provided below, along with that of a structurally related negative control
compound, JNJ-53721590.[1]

Table 1: Chemical Properties of INJ-54119936 and Negative Control[1]

Molecular Weight (

Compound Molecular Formula SMILES
g/mol )
CC(N1ccc(ccl)--
INVALID-LINK--
JNJ-54119936 C33H31CIN403 580.22 (clcec2ce(cl)e(c(Cele
cc(ccl)nlceenl)e(

n2)OC)[CI])0)=0

Cnlcnccl--INVALID-
LINK--
JNJ-53721590 C31H25CI2N302 569.14 (clccc2ce(cl)c(c(Celce
cc(ccl)nlceenl)c(n.
2)0C)[CI))O

The initial disclosure of this chemical series can be found in the patent application
US20140107094A1.[1]

Mechanism of Action and Signaling Pathway

JNJ-54119936 functions as an inverse agonist of RORC. It binds to the ligand-binding domain
(LBD) of the RORC protein, stabilizing it in an inactive conformation. This prevents the
recruitment of co-activators necessary for the transcription of RORC target genes, including
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those encoding for IL-17A, IL-17F, and IL-22. By inhibiting RORC activity, JNJ-54119936
effectively suppresses the differentiation and pro-inflammatory function of Th17 cells.
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Caption: RORC Signaling Pathway in Th17 Differentiation and its inhibition by JNJ-54119936.
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In Vitro Pharmacology

The in vitro activity of INJ-54119936 was characterized through a series of biochemical and
cellular assays to determine its potency, selectivity, and target engagement.

Table 2: In Vitro Activity of INJ-54119936(1]

JNJ-53721590

Assay Description Endpoint JNJ-54119936 (Negative
Control)

Biochemical

Assays

Measures the

binding affinity of

ThermoFluor the compound to
o 53nM >10 uM
Binding Assay the RORC
ligand-binding
domain.
Cellular Assays
A cell-based
reporter assay
One-Hybrid LBD  measuring the N
] ] IC50 30 nM Not specified
Assay inverse agonist
activity on the
RORC LBD.
Measures the
inhibition of IL-
Human Whole o
17A production in B
Blood (hWB) IC50 332 nM Not specified

A stimulated
ssay
human whole

blood.

Experimental Protocols
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4.1.1. ThermoFluor Binding Assay[1] This assay measures the thermal stability of the RORC
ligand-binding domain (LBD) in the presence of a test compound. An increase in the melting
temperature (Tm) indicates compound binding. The assay is typically performed in a
quantitative PCR instrument capable of monitoring fluorescence changes with increasing
temperature. The RORC LBD protein is mixed with the test compound at various
concentrations in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of
unfolded proteins is included. As the temperature is increased, the protein unfolds, exposing
hydrophobic residues and causing an increase in fluorescence. The Kd is calculated from the
concentration-dependent shift in Tm.

4.1.2. One-Hybrid LBD Assay[1] This is a cellular reporter gene assay performed in a suitable
host cell line (e.g., HEK293). The cells are co-transfected with two plasmids: one expressing a
fusion protein of the GAL4 DNA-binding domain and the RORC LBD, and another containing a
luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In
the absence of an inverse agonist, the RORC LBD fusion protein constitutively activates the
reporter gene. JNJ-54119936 binds to the RORC LBD, preventing this activation and leading
to a dose-dependent decrease in luciferase activity. The IC50 value is determined by
measuring luminescence at a range of compound concentrations.

4.1.3. Human Whole Blood (hWB) Assay[1] This ex vivo assay assesses the functional activity
of the compound in a more physiologically relevant matrix. Freshly collected human whole
blood is pre-incubated with various concentrations of INJ-54119936. The blood is then
stimulated with a cocktail of agents known to induce Th17 differentiation and IL-17 production
(e.g., anti-CD3/anti-CD28 antibodies, IL-23). After a defined incubation period, the plasma is
collected, and the concentration of IL-17A is measured using a sensitive immunoassay, such as
an ELISA or a bead-based multiplex assay. The IC50 value represents the concentration of
JNJ-54119936 that causes a 50% reduction in IL-17A production.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9586477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586477/
https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586477/
https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro and Ex Vivo Experimental Workflow
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Caption: In Vitro and Ex Vivo Experimental Workflow for INJ-54119936 Characterization.

In Vivo Pharmacology

The in vivo suitability of INJ-54119936 has been evaluated in rats.[1]

Table 3: In Vivo Testing of INJ-54119936 in Rats[1]

] Route of
Species . . Dose Outcome
Administration
Rat Intravenous (i.v.) 1 mg/kg Tested
Rat Oral (p.o.) 5 mg/kg Tested

Detailed pharmacokinetic and pharmacodynamic data from these in vivo studies are not
publicly available at this time. It is anticipated that these studies were conducted to assess
parameters such as bioavailability, clearance, and in vivo target engagement.

Selectivity
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The selectivity of INJ-54119936 was assessed against a panel of kinases and other off-target
proteins.

Table 4: Selectivity Profile of INJ-54119936]1]

Concentration
Panel Number of Targets Result
Tested

< 50% inhibition for all

Cerep Panel 50 1 uMand 10 uM
targets

< 50% inhibition for all

DiscoverX Panel 50 kinases 10 uM
targets

These results indicate that INJ-54119936 is a highly selective compound for RORC at the
tested concentrations.

Conclusion

JNJ-54119936 is a potent and selective RORC inverse agonist that effectively inhibits the
production of the pro-inflammatory cytokine IL-17A in human whole blood. Its favorable in vitro
profile and demonstrated in vivo testing make it a valuable chemical probe for studying the
biology of RORC and the role of Th17 cells in disease. Further development of compounds with
similar mechanisms of action holds promise for the treatment of a wide range of autoimmune
and inflammatory disorders. The detailed experimental protocols and structured data presented
in this guide provide a comprehensive resource for researchers in the field of immunology and
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Decoupling the role of RORyt in the differentiation and effector function of TH17 cells -
PMC [pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [The Discovery and Development of JNJ-54119936: A
RORC Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10825128#discovery-and-development-of-jnj-
54119936]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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